molecular formula C17H16O4 B106563 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde CAS No. 17954-12-0

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Cat. No.: B106563
CAS No.: 17954-12-0
M. Wt: 284.31 g/mol
InChI Key: QZBZYBGWXUQJMT-UHFFFAOYSA-N
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Description

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is an organic compound that features two benzaldehyde groups connected by a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with pentaerythritol tetrabromide in the presence of potassium carbonate and dry dimethylformamide (DMF). The reaction is carried out under a nitrogen atmosphere at elevated temperatures (around 70-100°C) for several hours. The product is then extracted and purified using standard organic chemistry techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 2-[3-(2-Carboxyphenoxy)propoxy]benzoic acid.

    Reduction: 2-[3-(2-Hydroxyphenoxy)propoxy]benzyl alcohol.

    Substitution: 2-[3-(2-Nitrophenoxy)propoxy]benzaldehyde (nitration product).

Scientific Research Applications

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde involves its ability to interact with various molecular targets through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the compound’s aromatic rings can participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Formylphenoxy)-2-hydroxypropoxy]benzaldehyde
  • 4-{2,2-bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde

Uniqueness

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications. Its dual aldehyde groups and propoxy linker provide a distinct combination of reactivity and stability, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9,12-13H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZYBGWXUQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390784
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17954-12-0
Record name 1,3-Bis(2-formylphenoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17954-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-formylphenoxy)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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